5-(4-Chloro-2-fluorophenyl)nicotinic acid
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Overview
Description
5-(4-Chloro-2-fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H7ClFNO2. It is a derivative of nicotinic acid, characterized by the presence of a chloro and fluoro substituent on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-fluorophenyl)nicotinic acid typically involves the reaction of 4-chloro-2-fluoroaniline with nicotinic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
5-(4-Chloro-2-fluorophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid
- 5-Chloro-2-fluorophenylboronic acid
Uniqueness
Compared to similar compounds, 5-(4-Chloro-2-fluorophenyl)nicotinic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Biological Activity
5-(4-Chloro-2-fluorophenyl)nicotinic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a nicotinic acid moiety linked to a 4-chloro-2-fluorophenyl group. Its molecular formula is C9H7ClFNO2 with a molecular weight of approximately 251.64 g/mol. The presence of halogenated aromatic and heterocyclic components contributes to its biological activity, particularly in modulating various cellular responses.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C9H7ClFNO2 |
Molecular Weight | 251.64 g/mol |
Functional Groups | Nicotinic acid, halogenated phenyl group |
Anti-inflammatory Properties
Research indicates that this compound exhibits promising anti-inflammatory activity. It has been shown to interact with chemokine receptors, which play a crucial role in mediating inflammatory responses. By modulating these pathways, the compound may help in reducing inflammation associated with various diseases.
Anticancer Potential
In addition to its anti-inflammatory effects, this compound has been investigated for its anticancer properties. Studies suggest that derivatives of nicotinic acid can influence neurotransmitter systems and may have implications in treating neurological disorders as well as cancer. The unique structural characteristics of this compound allow it to interact with specific biological targets, enhancing its therapeutic potential.
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding: The compound may bind to specific receptors involved in inflammatory pathways.
- Cellular Modulation: It can influence cellular signaling pathways that regulate inflammation and cancer cell proliferation.
- Neurotransmitter Interaction: Potential effects on neurotransmitter systems suggest a broader range of applications in neuropharmacology.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
-
Synthesis Methodology:
- The synthesis typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with nicotinic acid derivatives under controlled conditions. Specific catalysts and temperature management are crucial for optimizing yield and purity.
- Biological Evaluation:
-
Comparative Analysis:
- A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
Compound Name Structural Features Unique Aspects 5-Fluoro-Nicotinic Acid Fluorine substitution on the nicotinic acid Lacks chlorine substitution; different reactivity 5-Chloro-Nicotinic Acid Chlorine on the pyridine ring Acidic nature; distinct pharmacological profile 4-Chloro-3-Fluorophenyl Nicotinamide Different positioning of halogens May exhibit distinct receptor interactions
Properties
CAS No. |
1346691-86-8 |
---|---|
Molecular Formula |
C12H7ClFNO2 |
Molecular Weight |
251.64 g/mol |
IUPAC Name |
5-(4-chloro-2-fluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClFNO2/c13-9-1-2-10(11(14)4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |
InChI Key |
KFIYSMILDPCUKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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